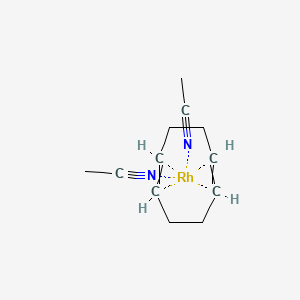
Acetonitrile;cycloocta-1,5-diene;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;cycloocta-1,5-diene;rhodium is a coordination compound that features a rhodium center coordinated to acetonitrile and cycloocta-1,5-diene ligands. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and industrial applications. The presence of rhodium, a transition metal, imparts unique reactivity and stability to the compound, making it a valuable reagent in chemical research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;cycloocta-1,5-diene;rhodium typically involves the reaction of rhodium precursors with acetonitrile and cycloocta-1,5-diene. One common method is the reaction of rhodium chloride with cycloocta-1,5-diene in the presence of acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center. The resulting product is purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple steps, including filtration, distillation, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;cycloocta-1,5-diene;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, carbonyls, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new rhodium-ligand complexes .
Applications De Recherche Scientifique
Acetonitrile;cycloocta-1,5-diene;rhodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Mécanisme D'action
The mechanism of action of acetonitrile;cycloocta-1,5-diene;rhodium involves the coordination of ligands to the rhodium center, which facilitates various catalytic processes. The rhodium center can undergo oxidative addition, reductive elimination, and migratory insertion reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetylacetonatobis(cyclooctene)rhodium(I)
- 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
- Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)
- Dirhodium Tetracaprolactamate
- (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
Uniqueness
Acetonitrile;cycloocta-1,5-diene;rhodium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of acetonitrile and cycloocta-1,5-diene ligands allows for versatile coordination chemistry and catalytic applications. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a valuable tool in both research and industrial settings.
Propriétés
Formule moléculaire |
C12H18N2Rh |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
acetonitrile;cycloocta-1,5-diene;rhodium |
InChI |
InChI=1S/C8H12.2C2H3N.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;/h1-2,7-8H,3-6H2;2*1H3; |
Clé InChI |
YPJQLJYTVPZBNE-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


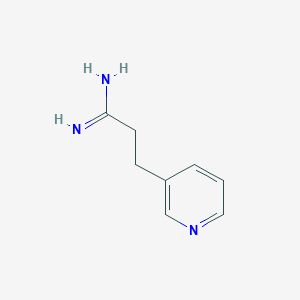
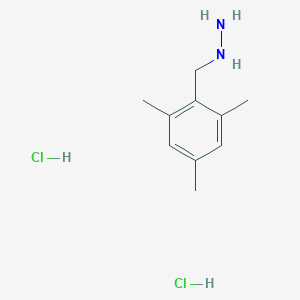
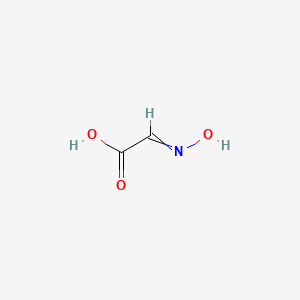
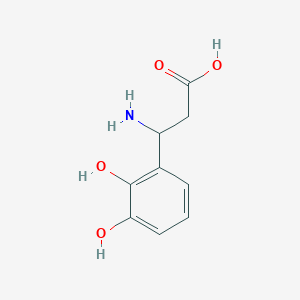


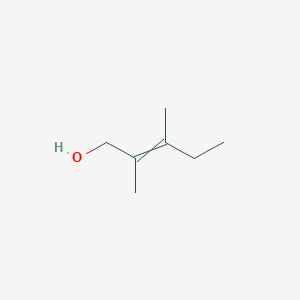
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
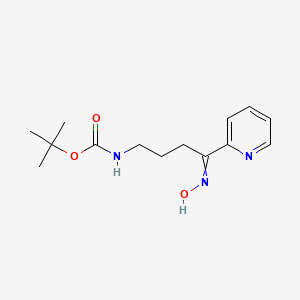
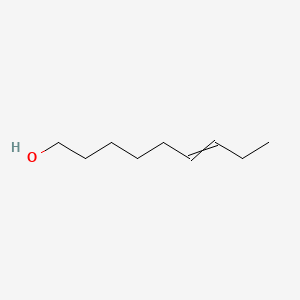

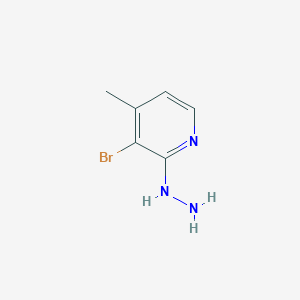
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
